molecular formula C21H24F3N3O3S B318337 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B318337
M. Wt: 455.5 g/mol
InChI Key: SLNLTACNTRQFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 2-methylpiperidine, and trifluoromethylpyrimidine derivatives. The synthesis may involve:

    Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with other intermediates.

    Sulfur Incorporation: Introducing the sulfanyl group through thiolation reactions.

    Cyclization: Forming the pyrimidine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques like crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reacting with reducing agents to form reduced derivatives.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents. Examples include:

    4-(3,4-Dimethoxyphenyl)pyrimidine: Lacking the sulfanyl and trifluoromethyl groups.

    2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]sulfanyl}pyrimidine: Lacking the dimethoxyphenyl and trifluoromethyl groups.

Uniqueness

The uniqueness of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C21H24F3N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C21H24F3N3O3S/c1-13-6-4-5-9-27(13)19(28)12-31-20-25-15(11-18(26-20)21(22,23)24)14-7-8-16(29-2)17(10-14)30-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3

InChI Key

SLNLTACNTRQFOQ-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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